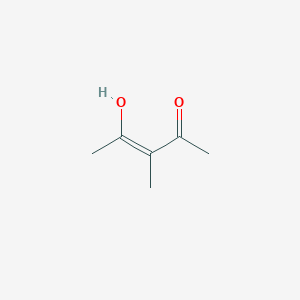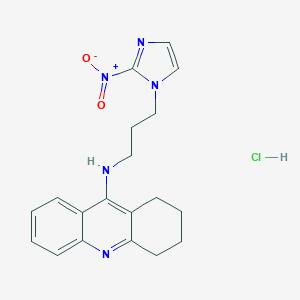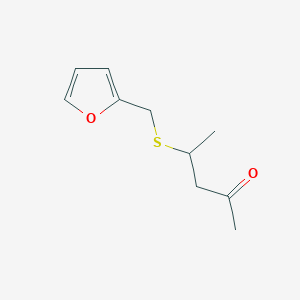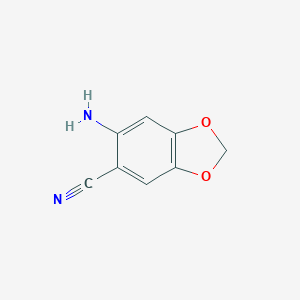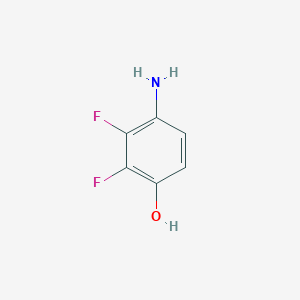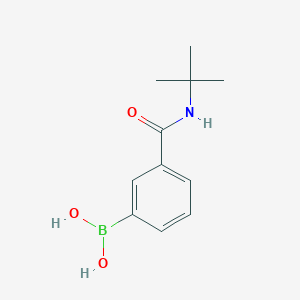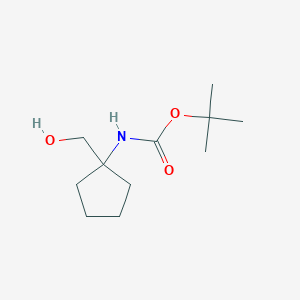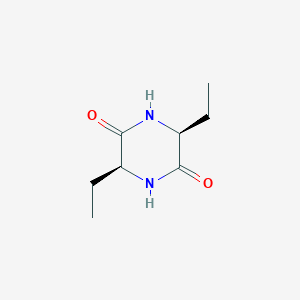![molecular formula C7H6ClN B067077 2-[(Z)-2-Chloroethenyl]pyridine CAS No. 189350-72-9](/img/structure/B67077.png)
2-[(Z)-2-Chloroethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-2-Chloroethenyl]pyridine, commonly known as CEP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly reactive compound that can be synthesized using a variety of methods. CEP has been shown to have a number of biochemical and physiological effects and has been used in a range of laboratory experiments.
Wirkmechanismus
CEP is believed to act by binding to and inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the nervous system, which can have a range of effects on neurotransmitter release and synaptic transmission. CEP has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
CEP has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the induction of apoptosis in cancer cells. CEP has also been shown to have anti-inflammatory effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
CEP has a number of advantages for use in lab experiments, including its high reactivity and specificity for acetylcholinesterase. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are a number of future directions for research on CEP, including the development of more efficient synthesis methods, the exploration of its potential as an anti-cancer agent, and the investigation of its effects on neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CEP, and to determine its safety and efficacy for use in humans.
Synthesemethoden
CEP can be synthesized using a variety of methods, including the reaction of 2-chloroacetaldehyde with pyridine, or the reaction of 2-chloroacetaldehyde with 2-vinylpyridine. The latter method is more commonly used due to its higher yield and purity. The reaction is typically carried out under an inert atmosphere, using a palladium catalyst and a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
CEP has been used in a range of scientific research applications, including the study of its potential as an anti-cancer agent, as well as its effects on the nervous system. CEP has been shown to have a number of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release.
Eigenschaften
CAS-Nummer |
189350-72-9 |
|---|---|
Produktname |
2-[(Z)-2-Chloroethenyl]pyridine |
Molekularformel |
C7H6ClN |
Molekulargewicht |
139.58 g/mol |
IUPAC-Name |
2-[(Z)-2-chloroethenyl]pyridine |
InChI |
InChI=1S/C7H6ClN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4- |
InChI-Schlüssel |
OSWZSRURKWUJSC-PLNGDYQASA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=C\Cl |
SMILES |
C1=CC=NC(=C1)C=CCl |
Kanonische SMILES |
C1=CC=NC(=C1)C=CCl |
Synonyme |
Pyridine, 2-(2-chloroethenyl)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)
![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)
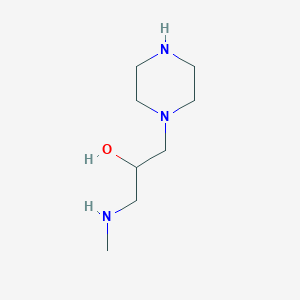
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)

